

A Comprehensive Technical Guide to Bis-PEG4-acid: Properties, Applications, and Methodologies

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Compound of Interest

Compound Name: *Bis-PEG4-acid*

Cat. No.: *B1667461*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG4-acid is a discrete polyethylene glycol (dPEG®) linker that has emerged as a critical tool in the field of bioconjugation. Its homobifunctional nature, possessing two terminal carboxylic acid groups, allows for the covalent linkage of two amine-containing molecules. The tetra-ethylene glycol spacer imparts hydrophilicity to the resulting conjugates, which can enhance solubility, reduce aggregation, and improve pharmacokinetic profiles. This technical guide provides a detailed overview of the synonyms, chemical properties, and key applications of **Bis-PEG4-acid**, along with specific experimental protocols for its use in the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the surface modification of nanoparticles.

Synonyms and Chemical Identifiers

Bis-PEG4-acid is known by a variety of names in scientific literature and commercial catalogs. This can lead to ambiguity, and a clear understanding of its alternative nomenclature is crucial for researchers. The different names often reflect variations in the precise chemical structure, particularly in the length of the polyethylene glycol (PEG) chain. Below is a summary of common synonyms and identifiers.

Synonym/Identifier	Chemical Formula	Molecular Weight (g/mol)	CAS Number	Notes
Bis-PEG4-acid	C12H22O8	294.30	31127-85-2	Refers to a discrete PEG linker with four ethylene glycol units.
4,7,10,13-Tetraoxahexadecane-1,16-dioic acid	C12H22O8	294.30	31127-85-2	A systematic IUPAC name for the structure.
HOOC-PEG4-COOH	C12H22O8	294.30	31127-85-2	A common representation indicating the terminal carboxylic acid groups.
1,11-Dioxo-3,6,9-trioxaundecane-1,11-dicarboxylic acid	C10H16O9	280.23	Not specified	A related structure with a slightly different backbone.
Bis-PEG4-acid	C14H26O9	338.35	439114-13-3	Indicates a structure with a longer PEG chain, sometimes still referred to as "PEG4".
HO2CCH2CH2O-PEG4-CH2CH2CO2H	C14H26O9	338.35	439114-13-3	A more descriptive chemical representation.

Core Applications of Bis-PEG4-acid

The versatility of **Bis-PEG4-acid** as a hydrophilic, homobifunctional linker has led to its widespread adoption in several key areas of biomedical research and drug development.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker plays a pivotal role in connecting the monoclonal antibody to the cytotoxic payload. **Bis-PEG4-acid** can be used to synthesize linkers that enhance the solubility and stability of the ADC. The hydrophilic PEG spacer can help to mitigate aggregation caused by hydrophobic drug molecules and can influence the overall pharmacokinetic properties of the conjugate.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. **Bis-PEG4-acid** serves as a foundational building block for constructing these linkers, providing the necessary length and flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Surface Modification of Nanoparticles

PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to improve the biocompatibility of nanoparticles for in vivo applications. **Bis-PEG4-acid** can be used to functionalize the surface of amine-presenting nanoparticles. This modification enhances their stability in biological fluids, reduces non-specific protein binding (opsonization), and can prolong circulation times. The terminal carboxylic acid groups can also serve as attachment points for targeting ligands.

Experimental Protocols

The primary reaction for utilizing **Bis-PEG4-acid** involves the activation of its terminal carboxylic acid groups with carbodiimide chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-

reactive NHS ester. This activated linker can then be conjugated to primary amines on biomolecules.

General Protocol for EDC/NHS Activation of Bis-PEG4-acid and Conjugation to an Amine-Containing Molecule

This protocol describes a general two-step process for conjugating **Bis-PEG4-acid** to a molecule containing a primary amine, such as a protein or a modified nanoparticle.

Materials:

- **Bis-PEG4-acid**
- Amine-containing molecule (e.g., antibody, peptide, or amine-functionalized nanoparticle)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents
- Spin desalting columns or dialysis equipment for purification

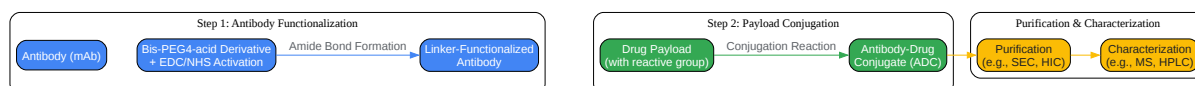
Procedure:

- Reagent Preparation:
 - Equilibrate **Bis-PEG4-acid**, EDC, and NHS to room temperature before opening to prevent moisture condensation.
 - Prepare a stock solution of **Bis-PEG4-acid** in anhydrous DMSO or DMF (e.g., 10 mg/mL).

- Immediately before use, prepare fresh stock solutions of EDC and NHS in Activation Buffer or anhydrous DMSO/DMF.
- Activation of **Bis-PEG4-acid**:
 - In a microcentrifuge tube, dissolve **Bis-PEG4-acid** in Activation Buffer.
 - Add EDC (1.5 molar equivalents relative to **Bis-PEG4-acid**).
 - Add NHS (1.2 molar equivalents relative to **Bis-PEG4-acid**).
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated **Bis-PEG4-acid**.
- Conjugation to the Amine-Containing Molecule:
 - Dissolve the amine-containing molecule in Coupling Buffer to a desired concentration (e.g., 1-5 mg/mL).
 - Add the freshly prepared activated Bis-PEG4-NHS ester solution to the solution of the amine-containing molecule. The molar ratio of the linker to the molecule should be optimized for the specific application (a 10- to 20-fold molar excess of the linker is a common starting point).
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove excess, unreacted linker and byproducts using a spin desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Specific Application Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

This workflow illustrates the use of a **Bis-PEG4-acid** derivative in a two-step ADC conjugation process.

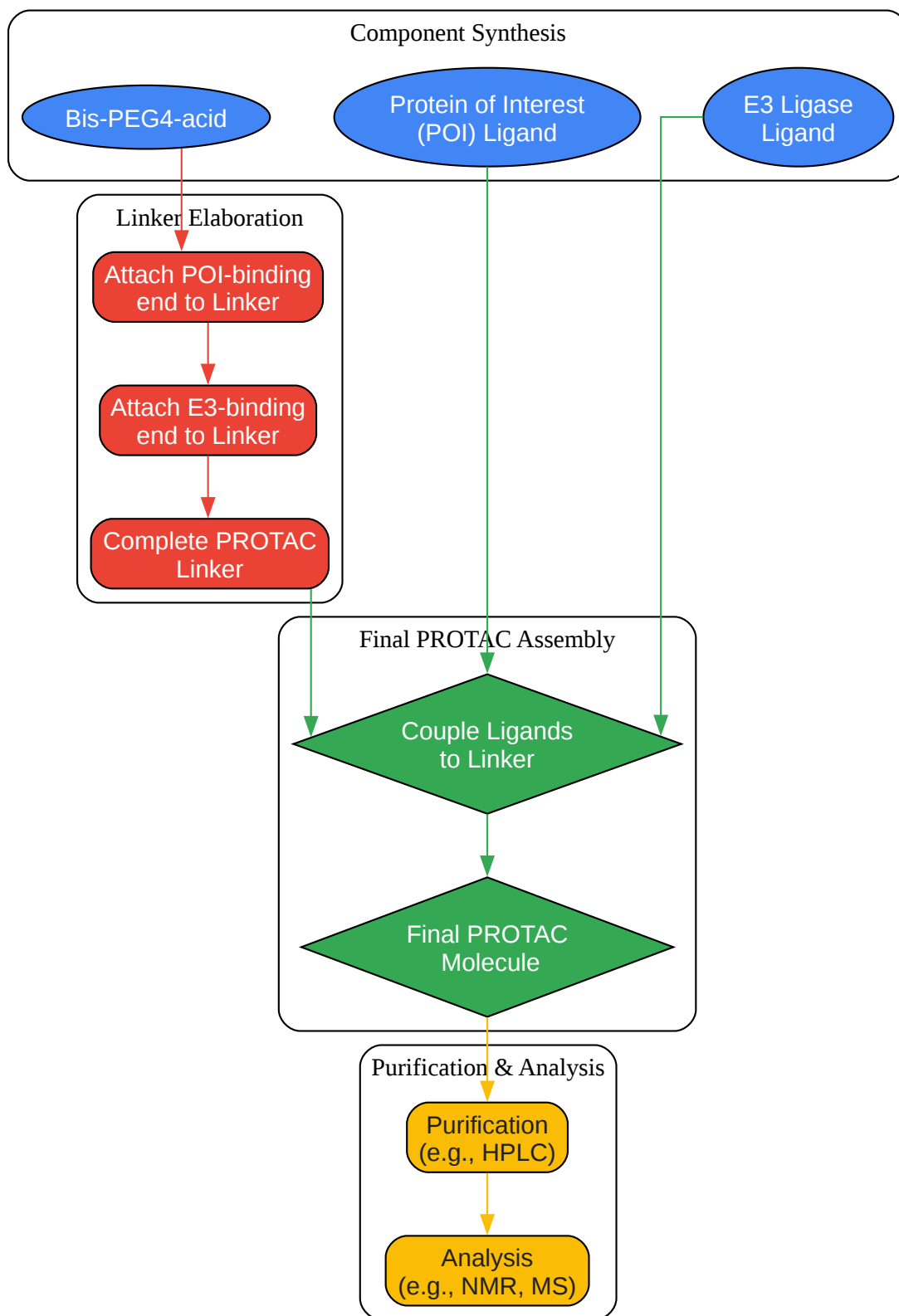


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ADC Synthesis Workflow using a **Bis-PEG4-acid** derivative.

Specific Application Workflow: PROTAC Synthesis

This diagram illustrates a modular approach to PROTAC synthesis where **Bis-PEG4-acid** is a core component of the linker.

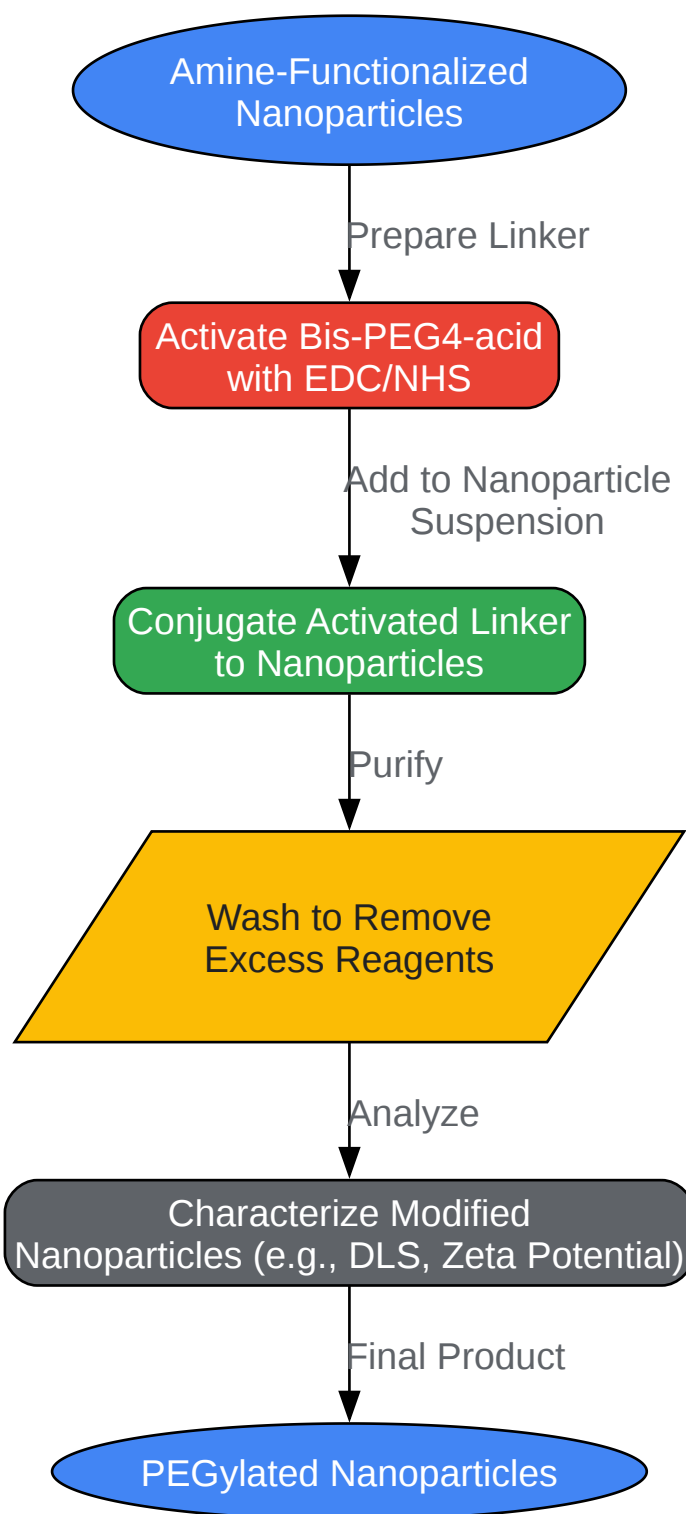


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Modular PROTAC Synthesis Workflow.

Specific Application Workflow: Nanoparticle Surface Modification

This workflow details the steps for modifying the surface of amine-functionalized nanoparticles with **Bis-PEG4-acid**.



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Surface Modification of Nanoparticles.

Conclusion

Bis-PEG4-acid is a versatile and valuable reagent for researchers, scientists, and drug development professionals. Its well-defined structure, hydrophilicity, and homobifunctional nature make it an ideal choice for a wide range of bioconjugation applications. By providing a clear understanding of its synonyms, properties, and detailed experimental workflows, this technical guide aims to facilitate the effective utilization of **Bis-PEG4-acid** in the development of novel therapeutics and diagnostics. The ability to precisely control the linkage of biomolecules is paramount in modern drug design, and **Bis-PEG4-acid** stands out as a key enabling technology in this endeavor.

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